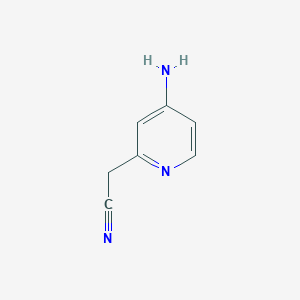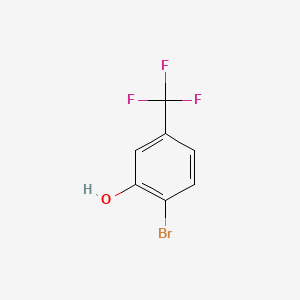
2-Bromo-5-(trifluoromethyl)phenol
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4BrF3O . It has an average mass of 241.005 Da and a monoisotopic mass of 239.939758 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)phenol consists of a phenol group with bromine and trifluoromethyl substituents . The compound has one freely rotating bond, one hydrogen bond acceptor, and one hydrogen bond donor .Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethyl)phenol has a density of 1.8±0.1 g/cm³ and a boiling point of 219.0±35.0 °C at 760 mmHg . Its vapor pressure is 0.1±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 47.4±3.0 kJ/mol . The compound has a molar refractivity of 40.8±0.3 cm³ .Aplicaciones Científicas De Investigación
However, phenolic compounds, in general, have a wide range of applications in various scientific fields. They are used in the production of plastics, resins, pharmaceuticals, and as a precursor for various organic syntheses. They also have applications in the field of analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities.
Organic Synthesis
As a phenolic compound with a bromine and a trifluoromethyl group, it can be used as a building block in the synthesis of various organic compounds. The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group can introduce fluorine atoms into the resulting compounds .
Pharmaceutical Research
Phenolic compounds are often used in the development of pharmaceuticals. The trifluoromethyl group is a common feature in many drugs, as it can enhance the drug’s metabolic stability and lipophilicity .
Material Science
Phenolic compounds are used in the production of plastics and resins. The trifluoromethyl group can alter the properties of these materials, such as their resistance to heat and chemical reactions .
Analytical Chemistry
Phenolic compounds can be used in analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities .
Environmental Science
Trifluoromethylated phenols can be used in studies related to environmental pollution, as they are often found in various industrial wastes .
Biochemistry
Phenolic compounds play a crucial role in various biochemical processes. They can be used in studies related to enzyme-catalyzed reactions, protein interactions, and more .
Organic Synthesis
This compound can serve as a building block in the synthesis of various organic compounds. The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group can introduce fluorine atoms into the resulting compounds .
Pharmaceutical Research
The trifluoromethyl group is a common feature in many drugs, as it can enhance the drug’s metabolic stability and lipophilicity . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Analytical Chemistry
This compound can be used in analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVNZLKNPJCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620005 | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)phenol | |
CAS RN |
402-05-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


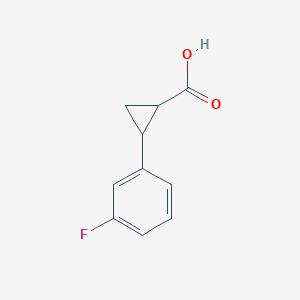

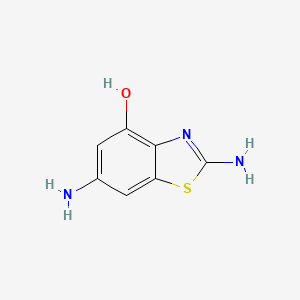

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
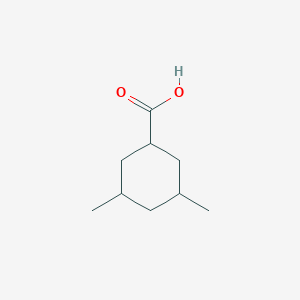

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)


